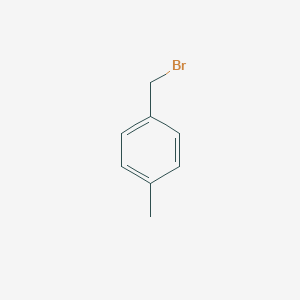
4-Methylbenzyl bromide
Overview
Description
4-Methylbenzyl bromide: is an organic compound with the molecular formula C8H9Br p-Xylyl bromide . This compound is characterized by a benzene ring substituted with a bromomethyl group and a methyl group at the para position. It is a colorless to pale yellow liquid with a boiling point of approximately 218-220°C and a melting point of 34-36°C .
Mechanism of Action
Target of Action
4-Methylbenzyl bromide is a chemical compound with the formula CH3C6H4CH2Br . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in this compound is replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond. This results in the introduction of the 4-methylbenzyl group into the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. For instance, it can react with sodium azide in dimethyl sulfoxide to produce 4-methylbenzyl azide . It can also react with benzoic acid in the presence of cesium carbonate in acetonitrile to produce benzoic acid-4-methylbenzyl ester .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific chemical reactions it participates in. As a reagent in organic synthesis, it can contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, solvent, and the presence of catalysts . It should be stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that it can react with azide in dimethyl sulfoxide to produce 4-methylbenzyl azide . It can also react with benzoic acid in the presence of cesium carbonate in acetonitrile to produce benzoic acid-4-methylbenzyl ester
Cellular Effects
It is classified as a dangerous good for transport and may be subject to additional shipping charges . It is also classified as combustible, acute toxic category 1 and 2, and very toxic hazardous materials .
Molecular Mechanism
It is known that it can react with other compounds to form new compounds, such as 4-methylbenzyl azide and benzoic acid-4-methylbenzyl ester .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions .
Metabolic Pathways
It is known that it can react with other compounds to form new compounds, such as 4-methylbenzyl azide and benzoic acid-4-methylbenzyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-methylbenzyl alcohol using phosphorus tribromide in dry benzene at room temperature . The reaction proceeds as follows:
CH3C6H4CH2OH+PBr3→CH3C6H4CH2Br+H3PO3
Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of p-xylene . The process involves heating p-xylene to around 120°C and adding bromine under strong light to facilitate the reaction . The reaction mixture is then dried and subjected to vacuum distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium cyanide to form 4-methylbenzyl cyanide.
CH3C6H4CH2Br+NaCN→CH3C6H4CH2CN+NaBr
Oxidation: this compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents like potassium permanganate.
CH3C6H4CH2Br+KMnO4→CH3C6H4COOH+MnO2+KBr
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
4-Methylbenzyl cyanide: from nucleophilic substitution.
4-Methylbenzoic acid: from oxidation.
Scientific Research Applications
Chemistry: 4-Methylbenzyl bromide is used as an intermediate in organic synthesis, particularly in the preparation of other substituted benzyl compounds .
Biology and Medicine: It is used in the synthesis of various pharmaceuticals and biologically active molecules. For example, it serves as a building block in the synthesis of certain drugs and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals .
Comparison with Similar Compounds
Benzyl bromide: Similar structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl bromide: Contains a methoxy group instead of a methyl group.
4-Fluorobenzyl bromide: Contains a fluorine atom instead of a methyl group.
Uniqueness: 4-Methylbenzyl bromide is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other benzyl bromides .
Properties
IUPAC Name |
1-(bromomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKSPFYXUXINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059305 | |
| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Needles from alcohol; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
| Record name | p-Xylyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
220 °C, BP: 218-220 °C at 740 mm Hg; 120 °C at 15 mm Hg | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
98 °C (208 °F) - closed cup | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Very soluble in chloroform, hot ether, Soluble in ethanol; very soluble in ethyl ether, chloroform | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.324 g/cu cm at 25 °C | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.09 [mmHg] | |
| Record name | p-Xylyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from alcohol | |
CAS No. |
104-81-4 | |
| Record name | 4-Methylbenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Xylyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-XYLYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2DIK2AP5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34 °C | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Methylbenzyl bromide useful in polymer chemistry?
A1: this compound acts as an effective initiator in living carbocationic polymerization, specifically for the production of polyisobutylene (PIB) []. This process allows for controlled polymer chain growth, leading to well-defined polymers with specific properties.
Q2: How does the initiation rate of this compound compare to other initiators in living carbocationic polymerization?
A2: Research indicates that this compound, along with similar benzyl halide initiators, exhibits a slow initiation rate in the living carbocationic polymerization of isobutylene when compared to other initiator systems []. This slow initiation is attributed to the equilibrium between the dormant and active states of both the initiator and the growing polymer chain ends.
Q3: Can this compound be used to create unique polymer structures?
A3: Yes, this compound, particularly when combined with titanium tetrachloride (TiCl4) as a co-initiator, enables the synthesis of asymmetric telechelic PIB []. This type of polymer is characterized by having two different functional groups at each end of the chain, opening possibilities for further derivatization and specific applications.
Q4: How does the solvent environment impact the reactivity of this compound?
A4: Studies focusing on electron transfer processes involving this compound have revealed a significant solvent effect []. The presence of water as a co-solvent in N,N-dimethylformamide notably enhances the reaction rate. This observation suggests a shift in the reaction pathway toward an SN1-like mechanism, with the transition state exhibiting enhanced carbonium ion character.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

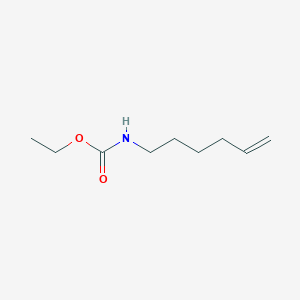

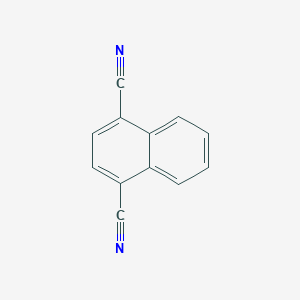
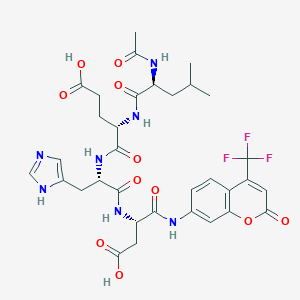
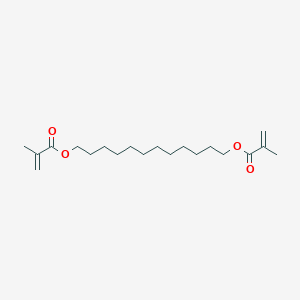
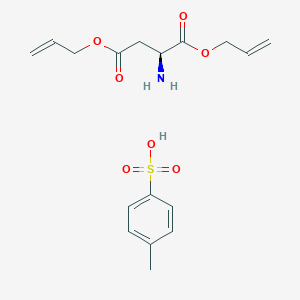



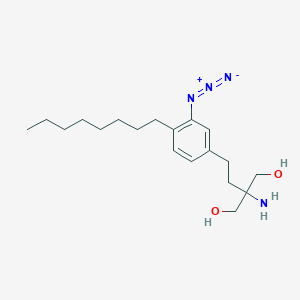
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
